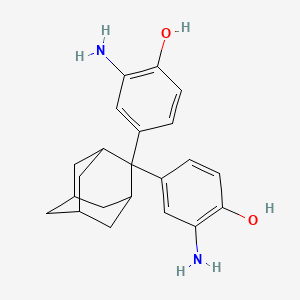
dimethyldiethylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
dimethyldiethylammonium chloride is a quaternary ammonium compound. It is known for its surfactant properties and is commonly used in various industrial and research applications. The compound is characterized by its ability to form micelles and its effectiveness in disrupting lipid bilayers, making it useful in both biological and chemical contexts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyldiethylammonium chloride typically involves the quaternization of N,N-dimethylethanamine with ethyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is usually performed in a solvent such as acetonitrile or ethanol. The reaction proceeds as follows:
N,N-dimethylethanamine+ethyl chloride→Ethanaminium, N-ethyl-N,N-dimethyl-, chloride
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow reactors to ensure consistent product quality and yield. The reaction is typically conducted at elevated temperatures and pressures to accelerate the reaction rate. The product is then purified through crystallization or distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
dimethyldiethylammonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other anions such as bromide or iodide.
Oxidation Reactions: The compound can be oxidized to form N-oxide derivatives.
Reduction Reactions: Reduction can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Substitution Reactions: Typically involve the use of silver salts (e.g., silver nitrate) to facilitate the exchange of the chloride ion.
Oxidation Reactions: Often carried out using oxidizing agents such as hydrogen peroxide or peracids.
Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Yield corresponding quaternary ammonium salts with different anions.
Oxidation Reactions: Produce N-oxide derivatives.
Reduction Reactions: Result in secondary or tertiary amines.
Aplicaciones Científicas De Investigación
dimethyldiethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis protocols to disrupt cell membranes and release intracellular contents.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of detergents and disinfectants due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of dimethyldiethylammonium chloride primarily involves its interaction with lipid bilayers. The compound inserts itself into the lipid bilayer, disrupting the membrane structure and increasing permeability. This action is facilitated by the hydrophobic and hydrophilic regions of the molecule, which allow it to interact with both the lipid and aqueous phases.
Comparación Con Compuestos Similares
Similar Compounds
- Tetramethylammonium chloride
- Tetraethylammonium chloride
- N,N-Dimethylethanolamine chloride
Comparison
dimethyldiethylammonium chloride is unique in its balance of hydrophobic and hydrophilic properties, making it particularly effective as a surfactant. Compared to tetramethylammonium chloride, it has a longer alkyl chain, which enhances its ability to disrupt lipid bilayers. Tetraethylammonium chloride, on the other hand, has bulkier substituents, which can hinder its interaction with lipid membranes.
Propiedades
Número CAS |
29508-45-0 |
|---|---|
Fórmula molecular |
C6H16ClN |
Peso molecular |
137.65 g/mol |
Nombre IUPAC |
diethyl(dimethyl)azanium;chloride |
InChI |
InChI=1S/C6H16N.ClH/c1-5-7(3,4)6-2;/h5-6H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
MLGFKQNIGKTEEV-UHFFFAOYSA-M |
SMILES |
CC[N+](C)(C)CC.[Cl-] |
SMILES canónico |
CC[N+](C)(C)CC.[Cl-] |
| 29508-45-0 | |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[1,1'-Biphenyl]-3-carboxylic acid, 4'-chloro-4-hydroxy-3'-(trifluoromethyl)-](/img/structure/B1630006.png)






